Ethyl 7-chloro-8-oxooctanoate
CAS No.:
Cat. No.: VC18506175
Molecular Formula: C10H17ClO3
Molecular Weight: 220.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClO3 |
|---|---|
| Molecular Weight | 220.69 g/mol |
| IUPAC Name | ethyl 7-chloro-8-oxooctanoate |
| Standard InChI | InChI=1S/C10H17ClO3/c1-2-14-10(13)7-5-3-4-6-9(11)8-12/h8-9H,2-7H2,1H3 |
| Standard InChI Key | FMANXNQTSIOTCJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCCC(C=O)Cl |
Introduction
Structural Characterization and Nomenclature
Ethyl 7-chloro-8-oxooctanoate (IUPAC: ethyl 7-chloro-8-oxooctanoate) features an eight-carbon aliphatic chain with a chlorine atom at the seventh position and a ketone group at the eighth carbon, esterified with an ethyl group. Its molecular formula is C₁₀H₁₇ClO₃, with a molecular weight of 220.69 g/mol . Key structural attributes include:
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Functional Groups: A ketone (C=O) at position 8 and an ester (COOEt) at the terminal carbon.
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Stereochemistry: The compound lacks chiral centers due to the linear arrangement of substituents.
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SMILES Notation:
CCOC(=O)CCCCCC(=O)CCl(derived from analogous structures) .
Comparative analysis with related compounds reveals distinct positional isomerism:
| Compound | Chlorine Position | Ketone Position | Molecular Formula |
|---|---|---|---|
| Ethyl 7-chloro-8-oxooctanoate | 7 | 8 | C₁₀H₁₇ClO₃ |
| Ethyl 8-chloro-7-oxooctanoate | 8 | 7 | C₁₀H₁₇ClO₃ |
| Ethyl 8-chloro-6-oxooctanoate | 8 | 6 | C₁₀H₁₇ClO₃ |
Synthesis and Reaction Pathways
While no direct synthesis protocols for ethyl 7-chloro-8-oxooctanoate are documented, analogous compounds are typically synthesized via Claisen condensation or halogenation of keto-esters. For example:
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Claisen Condensation: Ethyl acetoacetate reacts with chloroalkyl halides under basic conditions to form elongated keto-esters.
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Electrophilic Halogenation: Ketones undergo chlorination at α-positions using reagents like sulfuryl chloride (SO₂Cl₂) .
Reaction optimization parameters for similar systems include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Catalyst | Lewis acids (e.g., AlCl₃) | Enhances electrophilicity |
| Solvent | Dichloromethane | Improves solubility |
Physicochemical Properties
Predicted properties derived from PubChemLite data and quantum mechanical calculations include:
Spectral Data
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IR (cm⁻¹): Strong absorbance at 1740 (ester C=O), 1710 (ketone C=O), and 600–800 (C-Cl stretch).
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¹H NMR (CDCl₃): δ 4.12 (q, 2H, COOCH₂CH₃), δ 2.85 (t, 2H, C-Cl), δ 2.45 (m, 4H, CH₂CO).
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MS (EI): m/z 220 [M]⁺, 185 [M-Cl]⁺.
Collision Cross Section (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 221.09390 | 148.1 |
| [M+Na]⁺ | 243.07584 | 157.7 |
Biochemical and Industrial Applications
Enzymatic Reduction Pathways
Ethyl 8-chloro-7-oxooctanoate, a positional isomer, is a substrate for ε-ketoester reductases (e.g., CpAR2 from Candida parapsilosis), which catalyze enantioselective reductions to produce chiral alcohols. While ethyl 7-chloro-8-oxooctanoate’s enzymatic behavior remains unstudied, analogous interactions suggest potential utility in synthesizing optically active intermediates for:
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Antioxidants: Precursors to α-lipoic acid.
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Pharmaceuticals: Chiral building blocks for antiviral agents.
Industrial Synthesis Challenges
Positional isomerism significantly impacts reactivity:
| Isomer | Reduction Rate (U/mg) | Enantiomeric Excess (%) |
|---|---|---|
| Ethyl 8-chloro-6-oxooctanoate | 120 | 98 (R) |
| Ethyl 7-chloro-8-oxooctanoate | Not reported | Not reported |
Research Gaps and Future Directions
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Synthetic Methodologies: Develop regioselective protocols to isolate the 7-chloro-8-oxo isomer.
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Enzymatic Studies: Screen reductase libraries for activity toward this isomer.
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Thermodynamic Analysis: Measure ΔG of hydrolysis and reduction via calorimetry.
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